1-Methyl-5-(methylsulfonyl)-1H-indole-2-carboxylic acid
Overview
Description
1-Methyl-5-(methylsulfonyl)-1H-indole-2-carboxylic acid is a synthetic organic compound belonging to the indole family. Indoles are heterocyclic compounds that play a significant role in various biological processes and are widely used in medicinal chemistry due to their diverse biological activities
Preparation Methods
The synthesis of 1-Methyl-5-(methylsulfonyl)-1H-indole-2-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Methylsulfonyl Group: The methylsulfonyl group can be introduced via sulfonylation, where the indole derivative reacts with a sulfonyl chloride in the presence of a base.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-Methyl-5-(methylsulfonyl)-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the carboxylic acid group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the methylsulfonyl group, where nucleophiles such as amines or thiols replace the sulfonyl group.
Esterification: The carboxylic acid group can undergo esterification with alcohols in the presence of acid catalysts to form esters.
Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and temperature control to ensure the desired product formation.
Scientific Research Applications
1-Methyl-5-(methylsulfonyl)-1H-indole-2-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives, which are used in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties. It is used in assays to investigate its effects on various biological pathways.
Medicine: Due to its structural similarity to biologically active indoles, it is explored as a lead compound in drug discovery programs targeting diseases such as cancer and inflammatory disorders.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-Methyl-5-(methylsulfonyl)-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit cyclooxygenase-2 (COX-2) enzymes, leading to anti-inflammatory effects. The presence of the methylsulfonyl group enhances its binding affinity and selectivity towards certain targets .
Comparison with Similar Compounds
1-Methyl-5-(methylsulfonyl)-1H-indole-2-carboxylic acid can be compared with other indole derivatives such as:
1-Methyl-1H-indole-2-carboxylic acid: Lacks the methylsulfonyl group, resulting in different biological activities and chemical reactivity.
5-Methylsulfonyl-1H-indole-2-carboxylic acid: Similar structure but without the methyl group at the nitrogen atom, affecting its binding properties and applications.
Indole-2-carboxylic acid: A simpler structure without the methyl and methylsulfonyl groups, used as a precursor in various synthetic pathways.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
1-methyl-5-methylsulfonylindole-2-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO4S/c1-12-9-4-3-8(17(2,15)16)5-7(9)6-10(12)11(13)14/h3-6H,1-2H3,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTPCZVUJWZOJJQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)S(=O)(=O)C)C=C1C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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